6-cyanopyridine-2-sulfonyl chloride
Description
6-Cyanopyridine-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyridine ring substituted with a sulfonyl chloride group at the 2-position and a cyano group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceutical chemistry and metal-organic frameworks (MOFs) . Its synthesis typically involves the chlorosulfonation of 6-cyanopyridine, followed by purification under controlled conditions due to its inherent instability. The electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophiles such as amines and alcohols. Applications span agrochemicals, drug development, and advanced materials, where its reactivity enables efficient covalent modifications of target substrates.
Properties
CAS No. |
1343041-93-9 |
|---|---|
Molecular Formula |
C6H3ClN2O2S |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Adapting methodologies from pyridine-3-sulfonyl chloride synthesis, the diazotization of 2-amino-6-cyanopyridine offers a potential pathway. The process involves:
-
Diazotization : Treatment of 2-amino-6-cyanopyridine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.
-
Sulfur Dioxide Incorporation : Reaction of the diazonium salt with sulfur dioxide (SO₂) or a surrogate (e.g., CuCl/Thionyl chloride) to introduce the sulfonyl group.
-
Chlorination : Conversion of the intermediate sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Key Parameters:
-
Temperature : Strict control at 0–5°C prevents decomposition of the diazonium intermediate.
-
Catalyst : Cuprous chloride (CuCl) enhances the efficiency of sulfur dioxide insertion, as demonstrated in analogous syntheses.
-
Solvent : Aqueous HCl ensures protonation of the amine and stabilizes the diazonium salt.
Nucleophilic Aromatic Substitution (NAS)
Reaction Pathway
This method leverages the electron-withdrawing nature of the sulfonyl chloride group to activate the pyridine ring for cyanation at the 6-position:
-
Substrate Preparation : Begin with 6-chloropyridine-2-sulfonyl chloride, where the chlorine at position 6 serves as a leaving group.
-
Cyanation : React with potassium cyanide (KCN) or copper(I) cyanide (CuCN) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (120–150°C).
Optimization Insights:
-
Solvent Choice : DMF or dimethyl sulfoxide (DMSO) facilitates NAS by stabilizing the transition state.
-
Catalyst : Copper(I) iodide (CuI) may accelerate the reaction by mediating electron transfer.
-
Yield Considerations : Analogous substitutions on chloropyridines report yields of 60–80% under optimized conditions.
Limitations:
-
Functional Group Stability : The sulfonyl chloride group is prone to hydrolysis, necessitating anhydrous conditions.
-
Byproduct Formation : Competing hydrolysis of the sulfonyl chloride to the sulfonic acid may occur if moisture is present.
Direct Sulfonation and Chlorination
Synthetic Strategy
While theoretically straightforward, direct sulfonation of 6-cyanopyridine faces regiochemical challenges due to the meta-directing cyano group:
-
Sulfonation : Treat 6-cyanopyridine with fuming sulfuric acid (H₂SO₄·SO₃) to install the sulfonic acid group.
-
Chlorination : Convert the sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl₂) or PCl₅.
Obstacles:
-
Regioselectivity : Sulfonation predominantly occurs at the 3- or 4-positions of 6-cyanopyridine, bypassing the desired 2-position.
-
Low Yield : Unfavorable regiochemistry often results in yields below 20%, rendering this route impractical for large-scale synthesis.
Comparative Analysis of Methods
Industrial-Scale Considerations
Process Intensification
Waste Management
-
Byproduct Recycling : Thionyl chloride reactions generate HCl and SO₂, which can be scrubbed and repurposed.
-
Solvent Recovery : Distillation reclaims DMF or DMSO, reducing environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Reaction with Amines to Form Sulfonamides
The sulfonyl chloride group reacts readily with primary and secondary amines to form sulfonamides, a key reaction in drug discovery.
Mechanism : Nucleophilic substitution at the sulfur center, followed by elimination of HCl (often facilitated by bases like pyridine or Et₃N).
Example :
In a one-pot synthesis, 6-cyanopyridine-2-sulfonyl chloride reacts with 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine in the presence of pyridine to yield a sulfonamide derivative (12% isolated yield) .
| Amine | Conditions | Product Yield | Source |
|---|---|---|---|
| Aryl amine (e.g., 1 ) | CH₂Cl₂, pyridine, rt | 12% |
Scope :
-
Electron-deficient amines (e.g., anilines, heteroarylamines) require stronger bases like LHMDS and elevated temperatures (60°C) .
-
Alkyl amines (e.g., dimethylamine) react efficiently at room temperature .
Hydrolysis to Sulfonic Acids
Sulfonyl chlorides hydrolyze in aqueous conditions to sulfonic acids.
Mechanism :
Stability Note :
Electron-deficient sulfonyl chlorides (e.g., pyridine derivatives) hydrolyze faster than aryl analogues due to enhanced electrophilicity .
C-Sulfonylation Reactions
6-Cyanopyridine-2-sulfonyl chloride can act as a sulfonylation agent in C–H functionalization.
Example :
In a DMAP-catalyzed reaction, aryl sulfonyl chlorides sulfonylate 4-alkylpyridines at the picolyl position . While this study used 2-pyridylsulfonyl chloride (81% yield), analogous reactivity is expected for 6-cyanopyridine-2-sulfonyl chloride.
| Substrate | Sulfonyl Chloride | Yield | Source |
|---|---|---|---|
| 4-Methylpyridine | 2-Pyridylsulfonyl chloride | 81% |
Key Conditions :
-
Catalytic DMAP, Et₃N in CH₃CN.
-
Compatible with electron-deficient and heteroaromatic sulfonyl chlorides .
Reactions with Organometallic Reagents
Organozinc reagents react with sulfonyl chlorides to form sulfones or sulfonates, though direct evidence for 6-cyanopyridine-2-sulfonyl chloride is lacking.
Inferred Pathway :
-
Organozinc reagents (e.g., 2-thienylzinc bromide) displace chloride to form sulfones (e.g., thiophene-2-sulfonyl chloride) .
-
Electron-rich heteroarylzinc reagents favor sulfonyl chloride formation, while electron-deficient systems (e.g., pyridines) form stable TCP esters .
Stability and Handling Considerations
Scientific Research Applications
Organic Synthesis
In organic synthesis, 6-cyanopyridine-2-sulfonyl chloride serves as an important building block for the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, where it can react with amines, alcohols, and thiols to form sulfonamide derivatives.
Key Reactions:
- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
- Formation of Heterocycles: It can be used to synthesize heterocyclic compounds through cyclization reactions involving nucleophiles.
Medicinal Chemistry
6-Cyanopyridine-2-sulfonyl chloride is utilized in medicinal chemistry for developing new pharmaceuticals. Its derivatives have shown potential in various therapeutic areas, including anti-cancer and anti-inflammatory drugs.
Case Studies:
- Anticancer Agents: Research has demonstrated that derivatives of 6-cyanopyridine-2-sulfonyl chloride exhibit cytotoxic activity against cancer cell lines. For example, modifications to the cyano or sulfonyl groups can enhance biological activity and selectivity.
- Anti-inflammatory Compounds: Some derivatives have been identified as potential anti-inflammatory agents through screening assays against inflammatory pathways.
Agrochemicals
The compound also finds applications in the agrochemical sector as an intermediate for synthesizing crop protection chemicals. Its ability to modify biological activity makes it suitable for creating herbicides and pesticides.
Applications:
- Herbicides: Derivatives can be designed to inhibit specific enzymes in plants, thus serving as effective herbicides.
- Pesticides: The reactivity of 6-cyanopyridine-2-sulfonyl chloride allows for the development of pesticides that target pests selectively while minimizing environmental impact .
Summary of Structural Comparisons
The unique structure of 6-cyanopyridine-2-sulfonyl chloride distinguishes it from other related compounds. Below is a comparison table highlighting its structural features alongside similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Cyanopyridine-2-sulfonyl chloride | Pyridine ring with cyano and sulfonyl chloride groups | Highly reactive; versatile building block |
| Pyridine-2-sulfonyl chloride | Pyridine ring with sulfonyl chloride | Less reactive than 6-cyanopyridine-2-sulfonyl chloride |
| 4-Acetyl-6-cyanopyridine-2-sulfonyl chloride | Acetyl group at position 4 | Increased lipophilicity due to acetyl group |
| 5-Cyanopyridine-2-sulfonyl chloride | Cyanogroup at position 5 | Different electronic properties affecting reactivity |
| 3-Cyanopyridine-2-sulfonyl chloride | Cyanogroup at position 3 | Varies in biological activity compared to 6-cyanopyridine |
Mechanism of Action
The mechanism of action of 6-cyanopyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or reagent.
Comparison with Similar Compounds
Pyridine-Based Sulfonyl Chlorides
- 2-Pyridinylsulfonyl Chloride: Lacks the 6-cyano substituent, resulting in lower electrophilicity and moderate reactivity. It is thermally unstable, requiring room-temperature reactions to prevent decomposition .
- 4-Pyridinylsulfonyl Chloride : The sulfonyl chloride group at the 4-position sterically hinders nucleophilic attack, reducing reaction rates compared to 2-substituted analogues.
Aliphatic Sulfonyl Chlorides
- Methyl Sulfonyl Chloride : Exhibits high thermal stability, enabling reactions at elevated temperatures (e.g., 40–60°C). However, its aliphatic structure limits conjugation effects, leading to lower reactivity in aromatic systems .
Key Comparative Data
Research Findings
- Reactivity: The 6-cyano group in 6-cyanopyridine-2-sulfonyl chloride significantly increases electrophilicity, enabling faster sulfonamide formation compared to non-cyano analogues. For example, reactions with primary amines achieve >90% conversion within 1 hour at 25°C, whereas 2-pyridinylsulfonyl chloride requires 3–4 hours under similar conditions .
- Stability : Electron-withdrawing groups (e.g., CN) reduce thermal stability, necessitating strict temperature control during synthesis. Degradation pathways include hydrolysis to sulfonic acids and pyridine ring decomposition.
- Applications : The compound’s high reactivity makes it ideal for post-synthetic modification of MOFs (e.g., CAU-1-NH₂ frameworks), where steric and electronic effects influence binding efficiency .
Biological Activity
6-Cyanopyridine-2-sulfonyl chloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its sulfonyl chloride functional group and a cyano substituent, is part of a broader class of pyridine derivatives known for their diverse pharmacological properties. This article explores the biological activity of 6-cyanopyridine-2-sulfonyl chloride, focusing on its synthesis, structure-activity relationships (SAR), and specific biological applications.
The synthesis of 6-cyanopyridine-2-sulfonyl chloride typically involves the reaction of 6-cyanopyridine with sulfonyl chloride under controlled conditions. The resulting compound exhibits significant reactivity due to the presence of both the sulfonyl chloride and cyano groups, making it suitable for further chemical modifications and evaluations of biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H4ClN2O2S |
| Molecular Weight | 194.62 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that pyridine derivatives, including 6-cyanopyridine-2-sulfonyl chloride, exhibit notable antimicrobial properties. A study highlighted that sulfonylpyridine compounds can impair the growth of Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. These compounds demonstrated selectivity against Chlamydia, with minimal toxicity towards mammalian cells, suggesting their potential as therapeutic agents against this pathogen .
Anticancer Activity
Pyridine derivatives have also been investigated for their anticancer activities. The introduction of various substituents on the pyridine ring can enhance the biological efficacy of these compounds. For instance, modifications at the 2-position of the pyridine ring have been shown to improve antitumor activities significantly . The mechanism often involves interaction with specific proteins or DNA, leading to apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 6-cyanopyridine-2-sulfonyl chloride. Studies indicate that variations in substituents can lead to significant changes in bioactivity. For example, introducing different groups at the 4 or 6 positions on the pyridine ring can enhance antibacterial or anticancer properties. The reactivity of the sulfonyl chloride group also allows for further derivatization, potentially leading to compounds with improved efficacy .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Selective against C. trachomatis | |
| Anticancer | Enhanced activity with substitutions | |
| Cytotoxicity | Low toxicity towards mammalian cells |
Case Study 1: Antichlamydial Activity
In a recent study, several sulfonylpyridine analogues were tested for their ability to inhibit C. trachomatis. The results showed that these compounds could effectively reduce bacterial growth without affecting host cell viability. This selectivity is critical for developing new treatments for chlamydial infections .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor potential of modified pyridine derivatives, including those based on 6-cyanopyridine-2-sulfonyl chloride. The study found that specific structural modifications led to enhanced apoptosis in cancer cell lines, indicating a promising avenue for drug development against various cancers .
Q & A
Basic: What are the established synthetic routes for 6-cyanopyridine-2-sulfonyl chloride?
Methodological Answer:
A common approach involves the chlorination of pyridine-2-thiol derivatives using NaClO₂ as an oxidizing agent. For example, pyridine-2-thiols can be treated with NaClO₂ and HCl to yield sulfonyl chlorides . While direct evidence for the cyanopyridine variant is limited, analogous syntheses (e.g., methyl or trifluoromethyl-substituted pyridine sulfonyl chlorides) suggest that introducing the cyano group at the 6-position can be achieved via nitrile functionalization of pre-synthesized pyridine-2-sulfonyl chloride intermediates. Key steps include:
- Thiol precursor synthesis : Reacting 2-cyanopyridine with sulfurizing agents to form the thiol intermediate.
- Oxidative chlorination : Treating the thiol with NaClO₂ and HCl under controlled pH and temperature .
Advanced: How can researchers mitigate instability during the synthesis of 6-cyanopyridine-2-sulfonyl chloride?
Methodological Answer:
Instability often arises from the reactive sulfonyl chloride group and the electron-withdrawing cyano substituent. Strategies include:
- Low-temperature reactions : Conducting chlorination at 0–5°C to minimize decomposition .
- In-situ derivatization : Converting the sulfonyl chloride to more stable sulfonamides immediately after synthesis .
- Purification via cold distillation : Isolating the product under reduced pressure and low temperatures to prevent thermal degradation .
Basic: What analytical techniques are critical for characterizing 6-cyanopyridine-2-sulfonyl chloride?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyridine ring structure and sulfonyl chloride group. For example, the sulfonyl chloride proton typically appears deshielded near δ 8.5–9.0 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .
- FT-IR : Confirms S=O (1360–1180 cm⁻¹) and C≡N (2250 cm⁻¹) stretches .
Advanced: How can spectral overlaps in NMR be resolved for sulfonamide derivatives of 6-cyanopyridine-2-sulfonyl chloride?
Methodological Answer:
Spectral overlaps in crowded aromatic regions can be addressed by:
- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbon-proton correlations .
- Solvent optimization : Using deuterated DMSO or acetone to shift residual solvent peaks away from critical regions.
- Variable-temperature NMR : Resolving dynamic effects caused by rotational barriers in sulfonamides .
Basic: What are the primary research applications of 6-cyanopyridine-2-sulfonyl chloride?
Methodological Answer:
The compound is a versatile intermediate for:
- Sulfonamide synthesis : Reacting with amines to form sulfonamides for pharmaceutical or materials science applications .
- Coordination chemistry : Acting as a ligand precursor in metal-organic frameworks (MOFs) due to its strong electron-withdrawing groups .
Advanced: How can chiral sulfonamides be synthesized using 6-cyanopyridine-2-sulfonyl chloride?
Methodological Answer:
Chiral sulfonamides require enantioselective methods:
- Chiral amine coupling : Reacting the sulfonyl chloride with enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) under inert conditions .
- Catalytic asymmetric sulfonylation : Using chiral catalysts (e.g., BINOL-derived phosphates) to induce asymmetry during sulfonamide bond formation .
Basic: What safety protocols are essential when handling 6-cyanopyridine-2-sulfonyl chloride?
Methodological Answer:
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods due to its corrosive nature .
- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
- Waste disposal : Neutralization with alkaline solutions (e.g., sodium bicarbonate) before disposal as hazardous waste .
Advanced: How should researchers address contradictory data on the reactivity of 6-cyanopyridine-2-sulfonyl chloride in different solvents?
Methodological Answer:
Contradictory reactivity (e.g., hydrolysis rates in polar vs. nonpolar solvents) can be analyzed by:
- Kinetic studies : Measuring reaction rates in solvents like THF, DCM, and acetonitrile under controlled humidity .
- Computational modeling : Using DFT calculations to compare solvation energies and transition states .
- By-product analysis : Identifying hydrolysis products (e.g., sulfonic acids) via LC-MS to correlate solvent effects .
Basic: What storage conditions optimize the stability of 6-cyanopyridine-2-sulfonyl chloride?
Methodological Answer:
- Temperature : Store at –20°C in airtight, moisture-resistant containers .
- Desiccants : Include silica gel or molecular sieves to prevent hydrolysis .
- Short-term use : Avoid long-term storage; synthesize in small batches for immediate use .
Advanced: How does the cyano group influence the electronic properties of pyridine-2-sulfonyl chloride in catalysis?
Methodological Answer:
The electron-withdrawing cyano group:
- Enhances electrophilicity : Increases reactivity toward nucleophiles (e.g., amines) in sulfonamide formation .
- Modifies MOF ligand behavior : Strengthens metal-ligand binding in catalytic frameworks, as observed in analogous trifluoromethylpyridine sulfonyl chlorides .
- Reduces π-backdonation : Alters electronic interactions in transition metal complexes, measurable via cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
